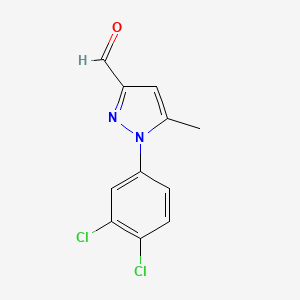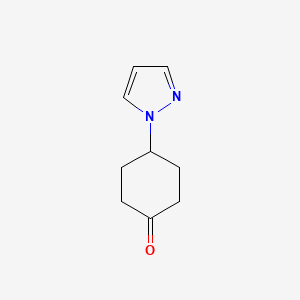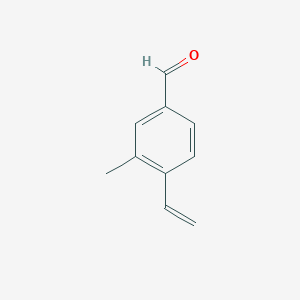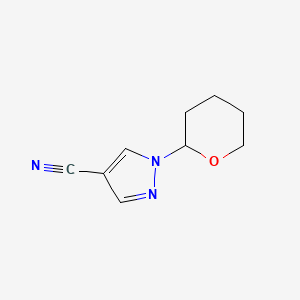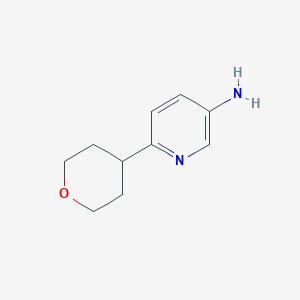
1,7-Naphthyridine-8-carbaldehyde
Vue d'ensemble
Description
1,7-Naphthyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H6N2O. It is not intended for human or veterinary use and is for research purposes only. It is a light yellow solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a similar compound, has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridine-8-carbaldehyde is similar to that of 1,8-naphthyridines. Spectroscopic techniques such as UV, IR, 1H and 13C NMR are widely used to identify naphthyridines and to elucidate fine points concerning their structures .Chemical Reactions Analysis
The chemical reactions of 1,8-naphthyridines, a similar compound, have been studied extensively. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Applications De Recherche Scientifique
Anticancer Activity
Naphthyridines, including 1,7-derivatives, have been studied for their potential anticancer properties. They may interact with various biological targets involved in cancer progression and could serve as leads for the development of new anticancer drugs .
Antiviral Therapy
Compounds like 1,7-Naphthyridine-8-carbaldehyde may exhibit anti-HIV activity. Research in this field focuses on inhibiting the replication of viruses and finding new treatments for viral infections .
Antimicrobial Properties
Naphthyridine derivatives have shown promise as antimicrobial agents. Their structural framework allows for interaction with bacterial enzymes or proteins, potentially leading to new antibiotics .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of naphthyridines make them candidates for the development of new pain relief medications. They may work by modulating inflammatory pathways in the body .
Antioxidant Effects
These compounds can also act as antioxidants, neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases .
Cardiovascular Applications
Substituted naphthyridines have been used as antihypertensives and antiarrhythmics. They may affect cardiovascular function by influencing ion channels or receptors involved in heart rhythm and blood pressure regulation .
Agricultural Chemistry
In agriculture, naphthyridine derivatives can function as herbicide safeners or immunostimulants, protecting crops from pests or diseases while promoting plant growth and resilience .
Drug Discovery and Medicinal Chemistry
The naphthyridine scaffold is a point of interest in drug discovery due to its myriad biological activities. It serves as a versatile building block for synthesizing new compounds with potential therapeutic applications .
Mécanisme D'action
Target of Action
1,7-Naphthyridine-8-carbaldehyde is a derivative of the naphthyridine class of compounds . Naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms . These mechanisms can include binding to receptors or enzymes, inhibiting or promoting biochemical reactions, and more .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of biological activities .
Propriétés
IUPAC Name |
1,7-naphthyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAKRDZPPRNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1407810.png)
![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)
